molecular formula C17H19ClFNO2S2 B2885843 N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-fluorobenzenesulfonamide CAS No. 343373-00-2

N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-fluorobenzenesulfonamide

Cat. No.: B2885843
CAS No.: 343373-00-2
M. Wt: 387.91
InChI Key: LMCZJKTYTRKZLL-UHFFFAOYSA-N
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Description

Compounds with sulfanyl groups (also known as thiol groups) and benzene rings, like the one you mentioned, are common in organic chemistry. They can have various applications depending on their specific structures and functional groups .


Synthesis Analysis

The synthesis of such compounds usually involves reactions like nucleophilic aromatic substitution or electrophilic aromatic substitution . The specific synthesis pathway would depend on the exact structure of the compound.


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography . For example, a similar compound, 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, was analyzed using single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite diverse, depending on the specific functional groups present in the molecule. For instance, the presence of a sulfanyl group can make the compound participate in oxidation and reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its molecular structure. For example, the presence of polar functional groups can affect the compound’s solubility in different solvents .

Scientific Research Applications

Therapeutic Applications

Research into sulfonamide derivatives, such as sulfathiazole and sulfaclomide, has historically focused on their antimicrobial properties. Sulfathiazole, for instance, has been used in treating infections due to its bacteriostatic effect, inhibiting the growth and multiplication of bacteria by interfering with folic acid synthesis within the microbial cell (Glicklich & Sherman, 1941). Similarly, sulfaclomide's pharmacokinetics under therapeutically relevant conditions have been examined, highlighting the genetic determination of its serum elimination half-life and maximum acetylation rate, underscoring the importance of considering genetic factors in dosage schedules (Meyer & Walther, 1977).

Environmental and Human Health Monitoring

The study of perfluorinated compounds (PFCs) in various matrices, including human serum and environmental samples, has grown due to concerns about their persistence and potential toxic effects. PFCs, which share a functional similarity with sulfonamide-based compounds due to their sulfonate groups, have been extensively monitored. For instance, the automated solid-phase extraction and measurement of perfluorinated organic acids and amides in human serum highlight the widespread human exposure to these compounds and the importance of monitoring for epidemiological studies (Kuklenyik et al., 2004).

Implications for Human Health

Research has also focused on understanding the implications of exposure to these compounds on human health. Studies have explored the association between PFCs and various health outcomes, such as semen quality, indicating potential reproductive toxicity. For example, an investigation into the relation between perfluorochemicals and semen quality among male partners of couples planning pregnancy found significant associations between select PFCs and certain semen endpoints, suggesting potential adverse effects on reproductive health (Louis et al., 2014).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For instance, some sulfonamide antibiotics work by inhibiting the synthesis of folic acid in bacteria, which is crucial for their growth .

Properties

IUPAC Name

N-[2-[(4-chlorophenyl)methylsulfanyl]-2-methylpropyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFNO2S2/c1-17(2,23-11-13-3-5-14(18)6-4-13)12-20-24(21,22)16-9-7-15(19)8-10-16/h3-10,20H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCZJKTYTRKZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNS(=O)(=O)C1=CC=C(C=C1)F)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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